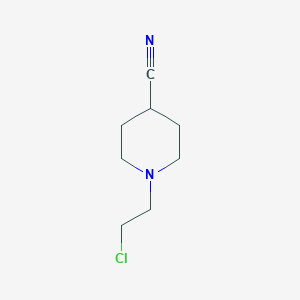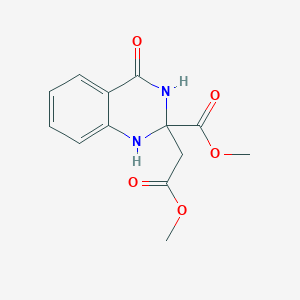
1-(2-Chlorethyl)piperidin-4-carbonitril
Übersicht
Beschreibung
1-(2-Chloroethyl)piperidine-4-carbonitrile, also known as 2-chloroethylpiperidine-4-carbonitrile, is an organic compound that has been used in a variety of scientific research applications. This compound is a versatile reagent that has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Piperidin-Derivate, zu denen auch „1-(2-Chlorethyl)piperidin-4-carbonitril“ gehört, werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Sie könnten möglicherweise bei der Entwicklung neuer Antikrebsmedikamente eingesetzt werden.
Antimikrobielle Anwendungen
Piperidin-Derivate haben auch Anwendungen als antimikrobielle Mittel . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnte.
Analgetische Anwendungen
Piperidin-Derivate wurden als Analgetika eingesetzt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Schmerzmittel eingesetzt werden könnte.
Entzündungshemmende Anwendungen
Piperidin-Derivate wurden als entzündungshemmende Mittel eingesetzt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.
Antipsychotische Anwendungen
Piperidin-Derivate wurden als Antipsychotika eingesetzt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Antipsychotika eingesetzt werden könnte.
Synthese von Chinuclidin und Acetonitril
“this compound“ ist ein Zwischenprodukt bei der Synthese von Chinuclidin und Acetonitril . Es kann durch Reaktion von Chlor mit 4-Cyanopiperidin in Acetonitril synthetisiert werden, gefolgt von einer dehydratisierenden Halogenierung mit Phosphor und Benzol .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have been involved in the synthesis of quinuclidine and acetonitrile
Result of Action
Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFXWOZZNHTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453377 | |
| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108890-51-3 | |
| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)





![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)




![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
